

ATTO 590 Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.^[1] ^[2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it a versatile tool for a wide range of applications in biological research and drug development.^[1]^[2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and key applications of **ATTO 590**, designed to enable researchers to effectively integrate this powerful fluorophore into their experimental workflows. **ATTO 590** is particularly well-suited for advanced imaging techniques such as single-molecule detection and super-resolution microscopy, including Stimulated Emission Depletion (STED), PALM, and dSTORM.^[1]^[2]

Core Photophysical and Chemical Properties

ATTO 590 exhibits excellent spectral properties, with an absorption maximum in the orange region of the visible spectrum and a bright red fluorescence emission. Its key characteristics are summarized in the table below, providing a comprehensive overview for experimental design and data analysis.

Property	Value	Reference
Absorption Maximum (λ_{abs})	594 nm	[3]
Emission Maximum (λ_{em})	624 nm	[3]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.80	[1]
Fluorescence Lifetime (τ)	3.7 ns	[1]
Molecular Weight (as free acid)	~691 g/mol	
Chemical Class	Rhodamine	[1][2]
Solubility	Moderately hydrophilic	[1]

Chemical Reactivity and Labeling Chemistries

ATTO 590 is available with a variety of reactive groups, enabling the covalent labeling of a wide range of biomolecules, including proteins, nucleic acids, and small molecules. The choice of reactive chemistry depends on the target functional group on the biomolecule of interest.

Reactive Group	Target Functional Group	pH Optimum	Key Considerations
NHS-ester	Primary amines (-NH ₂)	8.0 - 9.0	Commonly used for labeling lysine residues in proteins and amine-modified oligonucleotides.
Maleimide	Thiols (-SH)	7.0 - 7.5	Ideal for labeling cysteine residues in proteins, providing site-specific modification.
Phalloidin	F-actin	N/A	A high-affinity probe for visualizing the actin cytoskeleton.
Azide/Akyne	Alkyne/Azide	N/A	Used in "click chemistry" for highly specific and efficient bioconjugation.

Experimental Protocols

Detailed methodologies for common labeling and staining procedures are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.

Amine-Reactive Labeling of Proteins with ATTO 590 NHS-ester

This protocol describes the labeling of primary amines, such as those on lysine residues of proteins, using **ATTO 590** N-hydroxysuccinimidyl (NHS) ester.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **ATTO 590** NHS-ester
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3 by adding the 1 M sodium bicarbonate buffer to a final concentration of 100 mM. The optimal protein concentration is typically between 2-10 mg/mL.
- Dye Preparation: Immediately before use, dissolve the **ATTO 590** NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: Add the dissolved **ATTO 590** NHS-ester to the protein solution. A molar excess of the dye is typically required, with the exact ratio depending on the protein and the desired degree of labeling. A good starting point is a 3-fold molar excess of the dye.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the **ATTO 590**-labeled protein.

Thiol-Reactive Labeling of Proteins with **ATTO 590** Maleimide

This protocol is for the site-specific labeling of cysteine residues in proteins using **ATTO 590** maleimide.

Materials:

- Protein of interest containing free thiol groups
- **ATTO 590** maleimide
- Anhydrous DMF or DMSO
- Reaction buffer (e.g., PBS, pH 7.0-7.5)
- Reducing agent (optional, e.g., TCEP or DTT)
- Quenching reagent (e.g., glutathione)
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in a reaction buffer at a pH between 7.0 and 7.5. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide.
- Dye Preparation: Freshly prepare a 10 mg/mL solution of **ATTO 590** maleimide in anhydrous DMF or DMSO.
- Labeling Reaction: Add the dissolved **ATTO 590** maleimide to the protein solution. A 1.3-fold molar excess of the dye over the protein is a common starting point.
- Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
- Quenching (Optional): Add a small excess of a low molecular weight thiol like glutathione to quench any unreacted maleimide.

- Purification: Purify the labeled protein from the free dye and quenching reagent using a gel filtration column.

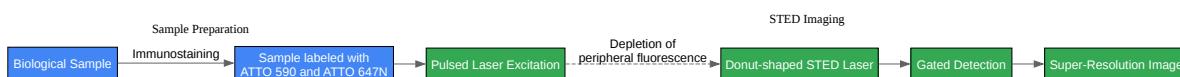
F-Actin Staining with ATTO 590 Phalloidin

This protocol outlines the procedure for staining filamentous actin (F-actin) in fixed cells.

Materials:

- Fixed and permeabilized cells on coverslips
- **ATTO 590** Phalloidin
- Methanol
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA) (optional)

Procedure:

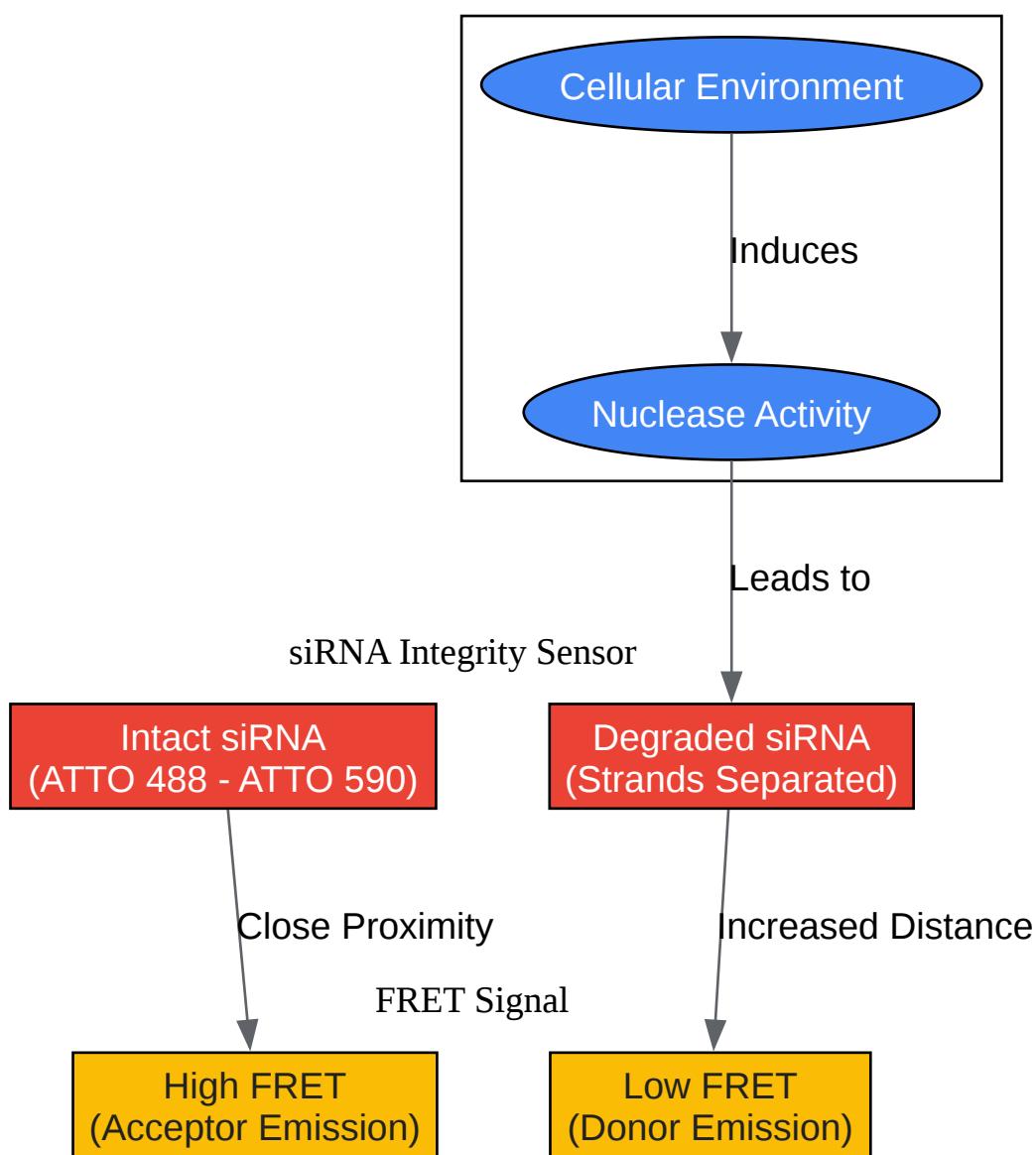

- Stock Solution Preparation: Dissolve the lyophilized **ATTO 590** phalloidin in methanol to create a stock solution. For example, 10 nmol can be dissolved in 500 μ L of methanol.[\[3\]](#) Store this stock solution at -20°C.
- Staining Solution Preparation: Dilute the stock solution in PBS to the desired working concentration. A common dilution is 20-30 μ L of the stock solution in 1 mL of PBS.[\[3\]](#)
- Blocking (Optional): To reduce non-specific binding, you can pre-incubate the fixed and permeabilized cells with PBS containing 1% BSA for 30 minutes.
- Staining: Add the staining solution to the cells and incubate for 20-90 minutes at room temperature, protected from light.
- Washing: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.
- Mounting and Imaging: Mount the coverslips and proceed with fluorescence microscopy.

Applications and Visualizations

ATTO 590 is a versatile dye with numerous applications in cellular and molecular biology. Its brightness and photostability make it an excellent choice for demanding imaging techniques.

Super-Resolution Microscopy (STED)

ATTO 590 is well-suited for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light. In a typical two-color STED setup, **ATTO 590** can be paired with another dye like ATTO 647N.^[4] The use of a single pulsed laser for excitation and depletion, combined with gated timing circuits, allows for the separation of the two color channels with minimal crosstalk.^[4]

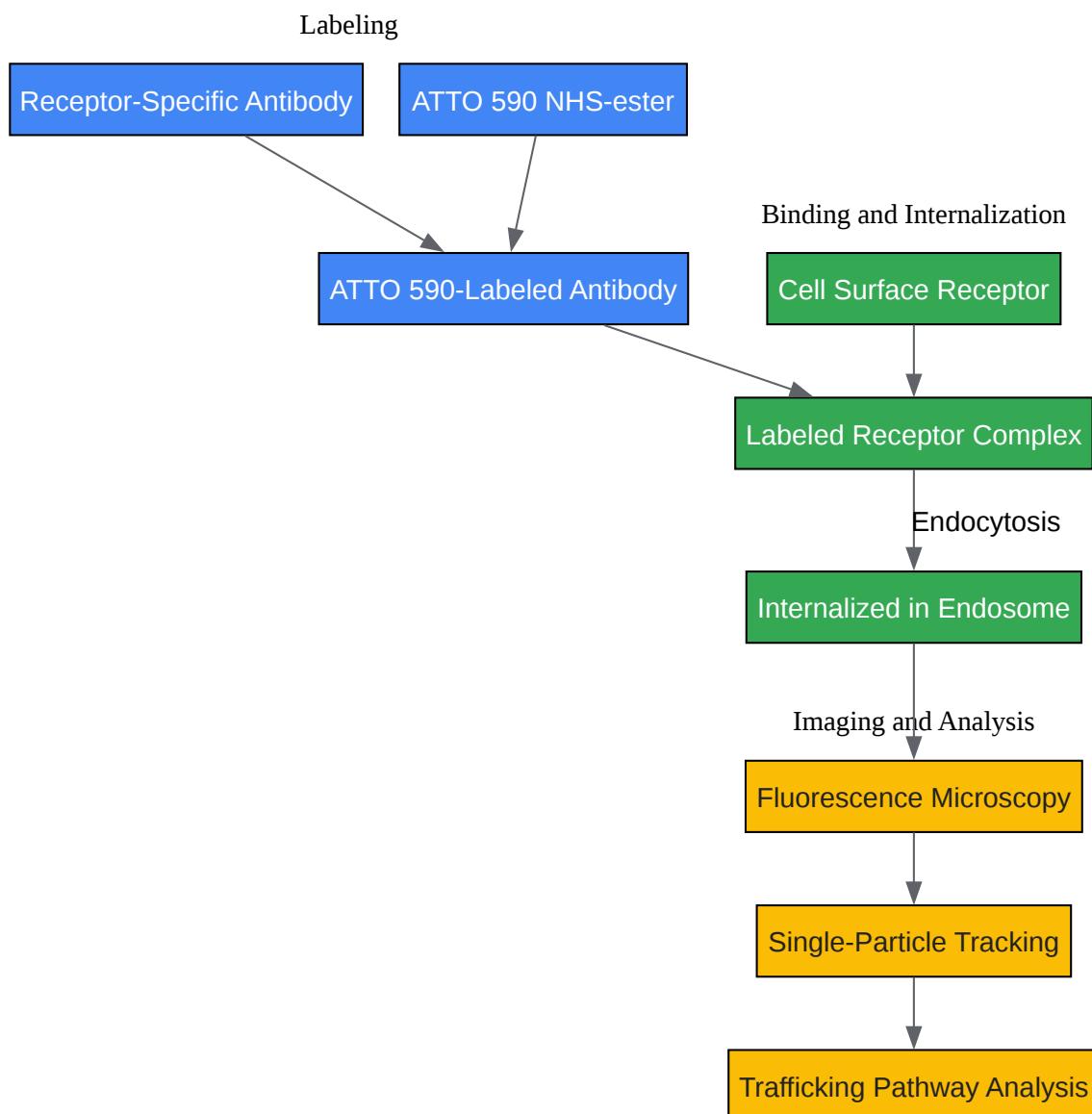

[Click to download full resolution via product page](#)

A simplified workflow for two-color STED microscopy using **ATTO 590**.

Visualizing Signaling Events with FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in real-time. A FRET pair consisting of a donor fluorophore and an acceptor fluorophore can be used to create biosensors that report on specific cellular events. **ATTO 590** can serve as an excellent acceptor for a donor like ATTO 488. For instance, an ATTO 488/**ATTO 590** FRET pair has been successfully used to monitor the integrity and trafficking of siRNA in living cells.

In this application, the siRNA is dual-labeled with the donor (ATTO 488) on one strand and the acceptor (**ATTO 590**) on the complementary strand. When the siRNA is intact, the two dyes are in close proximity, resulting in high FRET efficiency (emission from the acceptor upon donor excitation). If the siRNA is degraded, the strands separate, leading to a loss of FRET.



[Click to download full resolution via product page](#)

Diagram of a FRET-based biosensor for siRNA integrity using an **ATTO 488/ATTO 590** pair.

Tracking Receptor Internalization

Fluorescently labeled antibodies are crucial tools for studying the trafficking of cell surface receptors, a key aspect of many signaling pathways. An antibody specific to an extracellular domain of a receptor can be conjugated with **ATTO 590**. Upon binding to the receptor, the fluorescent signal can be tracked over time to monitor its internalization and subsequent intracellular fate.

[Click to download full resolution via product page](#)

Workflow for tracking receptor internalization using an **ATTO 590**-labeled antibody.

Conclusion

ATTO 590 is a robust and versatile fluorescent dye that offers significant advantages for a wide array of bio-imaging and analytical applications. Its superior photophysical properties, combined with the availability of various reactive forms, make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and application examples provided in this guide are intended to facilitate the successful implementation of **ATTO 590** in your research, enabling new insights into complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. ATTO 590 biotin, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [ATTO 590 Fluorescent Dye: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1261490#what-is-atto-590-fluorescent-dye\]](https://www.benchchem.com/product/b1261490#what-is-atto-590-fluorescent-dye)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com